molecular formula C6H8BNO2 B1342091 2-Methylpyridine-3-boronic acid CAS No. 899436-71-6

2-Methylpyridine-3-boronic acid

Cat. No. B1342091
M. Wt: 136.95 g/mol
InChI Key: TWKMYNQPIICYNV-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss 2-methylpyridine-3-boronic acid, they do provide insights into the chemistry of related boronic acids and pyridine derivatives, which can be extrapolated to understand the properties and reactivity of 2-methylpyridine-3-boronic acid.

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are closely related to 2-methylpyridine-3-boronic acid, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . This method provides a single regioisomeric product and is applicable to the synthesis of various pyridine libraries. Additionally, the use of boric acid as a catalyst in the esterification of alpha-hydroxycarboxylic acids suggests that boronic acids can participate in catalytic cycles, potentially including those involving 2-methylpyridine-3-boronic acid .

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those substituted with boronic acid groups, is characterized by the presence of a pyridine ring—a heterocyclic aromatic ring with one nitrogen atom. The substitution pattern on the pyridine ring can significantly influence the electronic properties of the molecule. For example, the molecular and crystal structure of a related compound, 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine, has been studied using X-ray diffraction, revealing a nearly planar bicyclic portion of the molecule and weak intermolecular hydrogen bonds . These structural features are likely to be relevant to 2-methylpyridine-3-boronic acid as well.

Chemical Reactions Analysis

Boronic acids, including pyridine-boronic acid derivatives, are known for their versatility in chemical reactions. They can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds . The electrophilic activation of unprotected maltols via reversible covalent bonds with boronic acids has also been reported, which underscores the potential of boronic acids in facilitating bond formation under mild conditions . These reactions are indicative of the types of chemical transformations that 2-methylpyridine-3-boronic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the detection and differentiation of diol-containing bioanalytes using fluorinated boronic acid-appended bipyridinium salts . Furthermore, the volatility of boronic acids has been exploited in a facile transesterification approach to synthesize boronic acids, which may be applicable to the synthesis and purification of 2-methylpyridine-3-boronic acid . The electrochemical behavior of a related compound, 3-methylpyridine, at a boron-doped diamond electrode, suggests that boronic acid derivatives may also exhibit interesting electrochemical properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : 2-Methylpyridine-3-boronic acid is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
  • Method : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
  • Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Sensing Applications

  • Field : Analytical Chemistry
  • Application : Boronic acids, including 2-Methylpyridine-3-boronic acid, are increasingly utilised in diverse areas of research. This includes their utility in various sensing applications .
  • Method : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Results : Boronic acids have been used for electrophoresis of glycated molecules. They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Synthesis of Et canthinone-3-carboxylates

  • Field : Organic Chemistry
  • Application : 2-Methylpyridine-3-boronic acid can be used in the synthesis of Et canthinone-3-carboxylates .
  • Method : This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
  • Results : The result is the formation of Et canthinone-3-carboxylates .

Preparation of arylmethylpyrrolidinylmethanols and amine derivatives

  • Field : Organic Chemistry
  • Application : 2-Methylpyridine-3-boronic acid can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives .
  • Method : This involves a reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
  • Results : The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .

Synthesis of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

  • Field : Organic Chemistry
  • Application : 2-Methylpyridine-3-boronic acid can be used in the synthesis of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
  • Method : This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
  • Results : The result is the formation of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .

Preparation of arylmethylpyrrolidinylmethanols and amine derivatives

  • Field : Organic Chemistry
  • Application : 2-Methylpyridine-3-boronic acid can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives .
  • Method : This involves a reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
  • Results : The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .

properties

IUPAC Name

(2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMYNQPIICYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602581
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-3-boronic acid

CAS RN

899436-71-6
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methylpyridine (4.00 g, 23 mmol), triisopropyl borate (6.40 mL, 28 mmol) in 50 mL of 4/1 toluene/THF (4/1, 50 mL) at −78° C. was added was added butyllithium (17 mL, 28 mmol), dropwise. The mixture was allowed to warm up to 30 min at −70° C. LCMS and then to 20° C. HCl (2M) was added to bring the solution to pH1. Then water (20 mL) was added and the mixture was extracted with toluene. The aqueous layer was neutralized with 1 M NaOH and extracted with dichloromethane. The aqueous layer was concentrated to dryness and the white solid was washed with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give 2.10 g of 2-methylpyridin-3-ylboronic acid as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
4/1
Quantity
50 mL
Type
solvent
Reaction Step One
Name
toluene THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PJ Gilligan, T Clarke, L He, S Lelas, YW Li… - Journal of medicinal …, 2009 - ACS Publications
… The product, 6-methoxy-2-methylpyridine-3-boronic acid, was collected by filtration and dried in vacuo (48.4 g): mp >200 C. H NMR (CD 3 OD, 300 MHz): δ 7.83 (d, 1H, J = 8), 6.56 (d, …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
MC Enright - 2023 - search.proquest.com
Transition metal chemistry has revolutionized the modern world. However, some of the most important catalytic transformations rely on scarce and expensive precious metals with high …
RM Rzasa, MJ Frohn, KL Andrews, S Chmait… - Bioorganic & Medicinal …, 2014 - Elsevier
… The title compound was prepared in a similar manner as 26 using 2-methylpyridine-3-boronic acid, pinacol ester and compound 60. (60%) amorphous solid. H NMR (400 MHz, CDCl 3 ) …
N NC - 2011 - nanjingpharma.com
… HA-11B37 6-Chloro-2-methylpyridine-3-boronic acid CAS#: 913836-15-4 …
Number of citations: 3 www.nanjingpharma.com

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